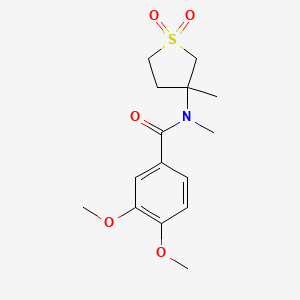

3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with methoxy groups and a tetrahydrothiophene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methylamine to yield 3,4-dimethoxy-N-methylbenzamide.

Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with the benzamide derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups and the tetrahydrothiophene moiety can be oxidized under appropriate conditions.

Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

Oxidation: Oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the carbonyl group can yield the corresponding amine.

Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

- In vitro Studies : Various derivatives have shown cytotoxic effects against cancer cell lines. A study reported that related compounds achieved IC$_{50}$ values lower than 10 µM against A-431 cells, suggesting potent anticancer activity.

Data Table: Anticancer Activity

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A-431 | <10 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various studies:

- Anticonvulsant Activity : Compounds structurally similar to 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide have demonstrated efficacy in reducing seizure frequency in models induced by picrotoxin.

Data Table: Neuroprotective Effects

| Activity Type | Model | Efficacy | Reference |

|---|---|---|---|

| Anticonvulsant | Picrotoxin model | Significant |

Anti-inflammatory Properties

The compound's anti-inflammatory potential has also been documented:

- Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β in cellular models. This suggests that the compound may exert anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | J774A.1 cells | 10 |

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC$_{50}$ values lower than those of established chemotherapeutics.

Neuroprotective Study

In a study examining the neuroprotective effects of thiazole derivatives, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress.

Mecanismo De Acción

The mechanism of action of 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The methoxy groups and the tetrahydrothiophene moiety can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxybenzamide: Lacks the tetrahydrothiophene moiety.

N-Methylbenzamide: Lacks the methoxy groups and the tetrahydrothiophene moiety.

3-Methyl-1,1-dioxidotetrahydrothiophene: Lacks the benzamide core.

Uniqueness

3,4-Dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is unique due to the combination of its benzamide core with methoxy groups and a tetrahydrothiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Actividad Biológica

3,4-Dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C13H17N1O3S1

- Molecular Weight : 273.35 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Melting Point | 140-142 °C |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

Antioxidant Properties

Research indicates that compounds similar to 3,4-dimethoxy-N-methylbenzamide exhibit significant antioxidant activity. For instance, analogs have shown effective radical scavenging abilities and inhibition of lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

Studies have demonstrated that benzamide derivatives possess antimicrobial properties. A related compound targeting the FtsZ protein has shown effectiveness against multidrug-resistant bacteria such as MRSA. This suggests that this compound may also exhibit similar antibacterial effects .

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for treating hyperpigmentation disorders. Compounds that inhibit tyrosinase activity can reduce melanin production. Analogous compounds have been tested and shown to have IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong potential for dermatological applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of various benzamide derivatives, including those structurally similar to 3,4-dimethoxy-N-methylbenzamide. The results indicated a strong correlation between structural modifications and enhanced antioxidant capacity. The most effective derivatives showed a marked ability to scavenge free radicals and reduce oxidative damage in cellular models.

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial efficacy of several benzamide derivatives was assessed against clinical strains of bacteria. The results highlighted that certain modifications in the benzamide structure led to significant increases in antibacterial activity, particularly against gram-positive bacteria.

The proposed mechanisms of action for the biological activities of this compound include:

- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.

- Antibacterial Mechanism : Inhibition of bacterial cell division through targeting the FtsZ protein.

- Tyrosinase Inhibition : Binding to the active site of tyrosinase, preventing melanin synthesis.

Propiedades

IUPAC Name |

3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-15(7-8-22(18,19)10-15)16(2)14(17)11-5-6-12(20-3)13(9-11)21-4/h5-6,9H,7-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBZBDCOOSNEGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)C(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.